3-(4-ETHYLBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE
Description
3-(4-ETHYLBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-3-21-8-14-24(15-9-21)35(32,33)27-20-29-26-7-5-4-6-25(26)28(27)31-18-16-30(17-19-31)22-10-12-23(34-2)13-11-22/h4-15,20H,3,16-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXJQPDRRIFBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHYLBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperazine Moiety: The quinoline core can be further reacted with 4-(4-methoxyphenyl)piperazine under suitable conditions to introduce the piperazine group.
Sulfonylation: The final step involves the sulfonylation of the quinoline derivative with 4-ethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.
Reduction: Reduction reactions can occur at the quinoline core or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of organic semiconductors.
Biology
Antimicrobial Agents: Quinoline derivatives have shown activity against various bacterial and fungal strains.
Anticancer Agents: Some derivatives are being studied for their potential to inhibit cancer cell growth.
Medicine
Therapeutic Agents: Quinoline derivatives are used in the development of drugs for malaria, tuberculosis, and other diseases.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments due to their vibrant colors.
Mechanism of Action
The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. The sulfonyl and piperazine groups may enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug.
Quinidine: Used as an antiarrhythmic agent.
Ciprofloxacin: A broad-spectrum antibiotic.
Uniqueness
3-(4-ETHYLBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE is unique due to the presence of both sulfonyl and piperazine groups, which may confer distinct biological activities and pharmacokinetic properties compared to other quinoline derivatives.
Biological Activity
3-(4-Ethylbenzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C26H30N2O2S
- Molecular Weight : 442.6 g/mol
- CAS Number : 892743-41-8
The structure features a quinoline core substituted with a piperazine moiety and an ethylbenzenesulfonyl group, contributing to its diverse biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Quinoline Core : The starting materials include quinoline derivatives which undergo sulfonation to introduce the ethylbenzenesulfonyl group.
- Piperazine Substitution : The quinoline derivative is then reacted with 4-(4-methoxyphenyl)piperazine in a suitable solvent, often yielding high purity and yield.
This method has been noted for its efficiency and effectiveness in producing the desired compound without extensive purification steps .
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound, particularly against coronaviruses. Preliminary evaluations indicated that it possesses a low cytotoxicity profile while effectively inhibiting viral replication. The IC50 (the concentration required to inhibit 50% of viral replication) was reported at 0.1 μM, showcasing a selectivity index (SI) significantly higher than that of established antiviral agents such as hydroxychloroquine .
Antitumor and Antimicrobial Properties
In addition to its antiviral effects, the compound has been evaluated for antitumor and antimicrobial activities. Research indicates that derivatives of similar structures exhibit promising results against various cancer cell lines and bacterial strains. For instance, studies on related piperazine derivatives have shown effective inhibition of tumor growth and significant antibacterial activity .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Viral Entry : The compound may interfere with viral entry into host cells.
- Disruption of Viral Replication : By targeting viral polymerases or proteases, it potentially disrupts the replication cycle.
- Modulation of Cellular Pathways : It may also influence cellular pathways that are hijacked by viruses for replication.
Case Study 1: Antiviral Efficacy Against Human Coronavirus OC-43
A study conducted on the efficacy of this compound against Human Coronavirus OC-43 demonstrated its potential as an antiviral agent. The results indicated that it effectively reduced viral load in cell cultures while maintaining low toxicity levels, suggesting its viability as a therapeutic candidate for further development .
Case Study 2: Antitumor Activity Evaluation
Another investigation focused on the antitumor properties of related compounds showed that modifications in the piperazine side chain could enhance cytotoxic effects against specific cancer types. This highlights the importance of structural variations in optimizing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
